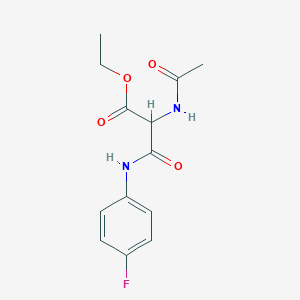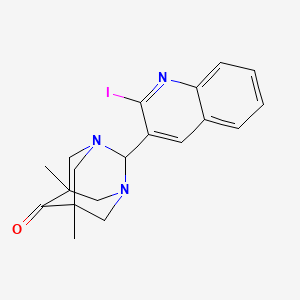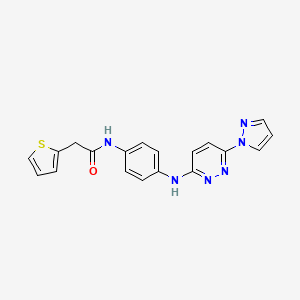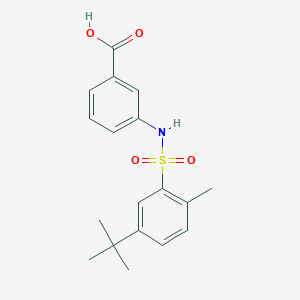
N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonamide, also known as Compound 25, is a novel small molecule that has shown promising results in various scientific studies. This compound is synthesized using a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. In
Scientific Research Applications
N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonamide has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various studies related to cancer, inflammation, and neuroprotection. In cancer research, N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonamide 25 has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. Inflammation is a major contributor to various diseases such as arthritis, asthma, and inflammatory bowel disease. N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonamide 25 has been shown to have anti-inflammatory properties and can potentially be used in the treatment of these diseases. In neuroprotection research, N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonamide 25 has been shown to protect neurons from oxidative stress and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonamide is not fully understood. However, studies have shown that this compound inhibits the activity of specific enzymes such as carbonic anhydrase and histone deacetylase. Carbonic anhydrase is an enzyme that plays a role in various physiological processes such as acid-base balance and fluid secretion. Histone deacetylase is an enzyme that plays a role in gene expression and has been implicated in various diseases such as cancer and neurodegenerative diseases.
Biochemical and Physiological Effects
N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonamide has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. In inflammation research, N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonamide 25 has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In neuroprotection research, this compound has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Advantages and Limitations for Lab Experiments
N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has shown promising results in various scientific studies. However, there are also limitations to the use of this compound in lab experiments. The mechanism of action of this compound is not fully understood, and more research is needed to fully elucidate its effects. Additionally, the potential side effects of this compound are not fully known and need to be investigated further.
Future Directions
There are several future directions for the research on N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonamide. One potential direction is to investigate the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate the potential use of this compound in the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonamide shows promising results in various scientific studies and has the potential to be used in the treatment of various diseases.
Synthesis Methods
N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonamide is synthesized using a multi-step process. The first step involves the reaction of 5-methylthiophene-2-sulfonyl chloride with but-3-yn-1-amine in the presence of a base such as triethylamine. This reaction results in the formation of N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonamide. The purity of the final product is ensured using various techniques such as column chromatography and recrystallization.
properties
IUPAC Name |
N-but-3-ynyl-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S2/c1-3-4-7-10-14(11,12)9-6-5-8(2)13-9/h1,5-6,10H,4,7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNVGKZPIAGQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(but-3-yn-1-yl)-5-methylthiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-allyl-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2779377.png)

![{1-[(3-fluorophenyl)methyl]-2-sulfanyl-1H-imidazol-5-yl}methanol](/img/structure/B2779379.png)
![N-(benzo[b]thiophen-5-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2779380.png)
![N-(4-fluoro-3-nitrophenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2779381.png)
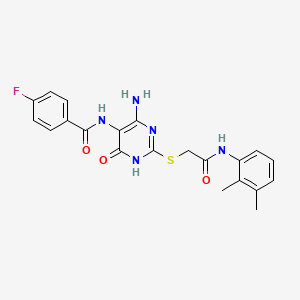

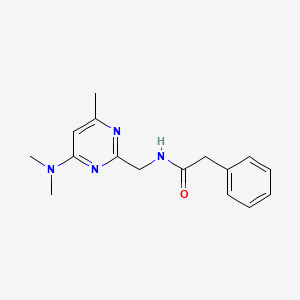
![4-((6-fluorobenzo[d]thiazol-2-yl)oxy)-N-isopropylpiperidine-1-carboxamide](/img/structure/B2779391.png)
